N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide
Overview
Description
N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and applications of this class of compounds.
Synthesis Analysis
The synthesis of related hydrazinecarbothioamide compounds involves the reaction of isothiocyanatobenzene with hydrazine hydrate, as seen in the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide . This process typically occurs in an alcohol solvent, such as 2-propanol, and may involve subsequent condensation with aromatic aldehydes to yield various substituted derivatives . The synthesis is characterized by spectroscopic methods, including NMR, which provides detailed information about the molecular structure and the existence of different ionic forms .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using spectroscopic techniques such as NMR and mass spectrometry. For instance, multinuclear NMR studies have been conducted on platinum(II) complexes of N-phenyl and N-(3-Allyl) substituted hydrazinecarbothioamides, revealing the mode of coordination of Pt(II) to the ligands . Additionally, molecular modeling and atomic charges of heteroatoms in these compounds have been performed to investigate fragmentation pathways .
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives participate in various chemical reactions, leading to the formation of heterocyclic rings and other complex structures. For example, the reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate produces a range of heterocyclic compounds, including pyrazoles and triazoles . The reaction conditions, such as temperature, can significantly influence the outcome and the structure of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives are closely related to their molecular structure. For instance, the fluorescent detection of hydrazine via derivatization with 2,3-naphthalene dicarboxaldehyde demonstrates the potential of these compounds as fluorescent probes, with specific reactivity and selectivity under certain conditions . The binding stoichiometry and constants can be determined for specific interactions, such as the binding of Fe(III) by a related fluorescent sensor .
Scientific Research Applications
Coordination Compounds in Cancer Research
N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide derivatives have been studied for their potential in forming coordination compounds with copper and nickel. These compounds act as bridging ligands and have shown the ability to inhibit the growth of human leukemia cancer cells in vitro. This suggests their potential application in the development of cancer treatments (Pakhontsu et al., 2014).
Fluorescent Probes in Iron Detection
Derivatives of N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide have been explored as fluorescent sensors for the detection of iron (Fe(III)) in aqueous solutions. The compounds exhibit a concentration-dependent increase in fluorescence upon binding with iron, demonstrating their usefulness in biological and environmental analysis (Marenco et al., 2012).
Antioxidant Activity
Newly synthesized hydrazinecarbothioamides, including N-(3-(Trifluoromethyl)phenyl) variants, have been evaluated for their antioxidant properties. Some of these compounds have demonstrated excellent antioxidant activity, which could have implications for their use in medical and cosmetic applications (Bărbuceanu et al., 2014).
Derivatization Agents in Mass Spectrometry
Compounds including N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide derivatives have been synthesized as derivatization agents for carboxylic acids in mass spectrometry. These reagents enhance the ionization response of analytes, making them valuable tools in analytical chemistry (Inoda et al., 2011).
Membrane Sensors
N-phenyl derivatives of hydrazinecarbothioamide have been used in fabricating poly(vinyl chloride) (PVC) membrane sensors. These sensors show promising selectivity and sensitivity towards specific ions, including holmium, highlighting their potential in analytical and environmental applications (Zamani, 2011).
Tyrosinase Inhibition and Interaction with HSA
N-aryl-2-phenyl-hydrazinecarbothioamides have been investigated as inhibitors of tyrosinase, an enzyme linked to melanoma development. These compounds have shown potential in interacting with human serum albumin (HSA), suggesting their applicability in the development of therapeutic agents (Sousa-Pereira et al., 2018).
properties
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAUQBQXBHUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353251 | |
Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide | |
CAS RN |
20069-30-1 | |
Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20069-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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